
Tert-butyl 4-(2-bromo-6-(methoxycarbonyl)pyridin-3-yl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(2-bromo-6-(methoxycarbonyl)pyridin-3-yl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a tert-butyl group and a pyridine ring substituted with a bromo and methoxycarbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-bromo-6-(methoxycarbonyl)pyridin-3-yl)piperazine-1-carboxylate typically involves multiple steps. One common method involves the reaction of tert-butyl piperazine-1-carboxylate with 2-bromo-6-(methoxycarbonyl)pyridine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 4-(2-bromo-6-(methoxycarbonyl)pyridin-3-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The methoxycarbonyl group can be reduced to a hydroxyl group or further to an alkyl group.
Oxidation Reactions: The piperazine ring can undergo oxidation to form N-oxides.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromo group with sodium azide would yield the corresponding azide derivative, while reduction of the methoxycarbonyl group with LiAlH4 would yield the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-(2-bromo-6-(methoxycarbonyl)pyridin-3-yl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders due to the presence of the piperazine ring.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways and molecular interactions.
Wirkmechanismus
The mechanism of action of tert-butyl 4-(2-bromo-6-(methoxycarbonyl)pyridin-3-yl)piperazine-1-carboxylate is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to the presence of functional groups that can form hydrogen bonds or hydrophobic interactions. The piperazine ring, in particular, is known to interact with various biological targets, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound features an ethoxy group instead of the bromo and methoxycarbonyl groups, leading to different chemical properties and reactivity.
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: This derivative contains a hydrazino group, which imparts unique biological activities compared to the bromo and methoxycarbonyl groups.
Uniqueness
Tert-butyl 4-(2-bromo-6-(methoxycarbonyl)pyridin-3-yl)piperazine-1-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the bromo group allows for further functionalization through substitution reactions, while the methoxycarbonyl group can participate in various reduction and oxidation reactions, making it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C16H22BrN3O4 |
|---|---|
Molekulargewicht |
400.27 g/mol |
IUPAC-Name |
tert-butyl 4-(2-bromo-6-methoxycarbonylpyridin-3-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H22BrN3O4/c1-16(2,3)24-15(22)20-9-7-19(8-10-20)12-6-5-11(14(21)23-4)18-13(12)17/h5-6H,7-10H2,1-4H3 |
InChI-Schlüssel |
WKRUCMXMDBMMOL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(N=C(C=C2)C(=O)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[5-Hydroxy-4-(3-hydroxyoct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B13894909.png)
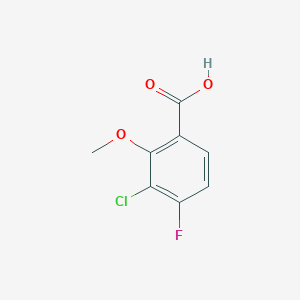
![4-N-[2-(6-methylpyridin-2-yl)-1,8-naphthyridin-4-yl]pyrimidine-4,6-diamine](/img/structure/B13894927.png)
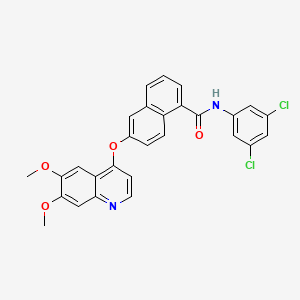
![5,7-Dichloro-3-ethyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine](/img/structure/B13894934.png)
![5-[Methyl(propyl)amino]-2-nitrobenzonitrile](/img/structure/B13894941.png)
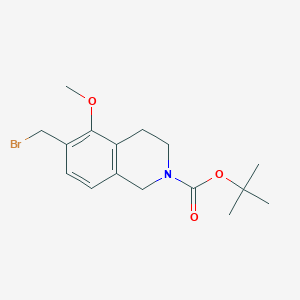
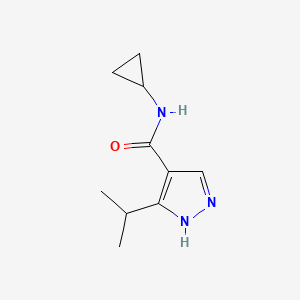
![O3-tert-butyl O1-methyl 3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate](/img/structure/B13894963.png)
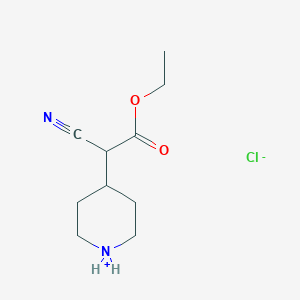
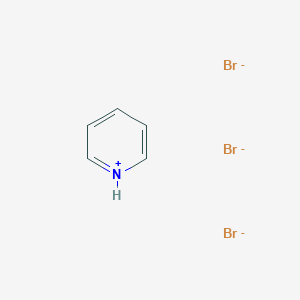
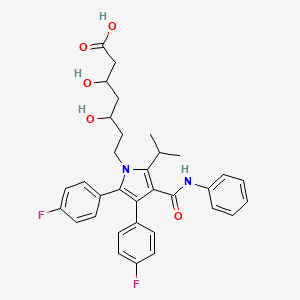

![Ethyl 5-chloro-7-oxo-4H-pyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B13894990.png)
